4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
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Overview
Description
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is an aromatic amide compound characterized by the presence of chloro, fluoro, and nitro substituents on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then chlorinated to introduce the chloro group at the 4-position.
Amidation: The final step involves the reaction of the chlorinated nitro compound with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amide group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Formation of 4-chloro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzoic acid.
Scientific Research Applications
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-chloro-2-fluoro-5-nitrobenzoic acid
- 4-chloro-2-fluoro-5-nitrobenzaldehyde
- 4-chloro-2-fluoro-5-nitrophenylamine
Uniqueness: 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPKOPHLWSHNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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